molecular formula C8H9FO2 B1594254 (4-Fluoro-1,2-phenylene)dimethanol CAS No. 62558-08-1

(4-Fluoro-1,2-phenylene)dimethanol

Cat. No. B1594254
CAS RN: 62558-08-1
M. Wt: 156.15 g/mol
InChI Key: VLSOAXRVHARBEQ-UHFFFAOYSA-N
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Description

“(4-Fluoro-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9FO2 . It contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-1,2-phenylene)dimethanol” consists of 20 bonds in total. These include 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .


Physical And Chemical Properties Analysis

“(4-Fluoro-1,2-phenylene)dimethanol” has a molecular weight of 156.15 . The physical state at 20 degrees Celsius is solid . It should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Photophysical Properties and Luminescence

(4-Fluoro-1,2-phenylene)dimethanol and its derivatives have been studied for their photophysical properties. One study focused on the photo- and electroluminescence studies of emitting species in a copolymer, indicating its potential use in blue emitters for electroluminescent applications (Machado et al., 2005). Another research highlighted the luminescent properties of trimeric perfluoro-ortho-phenylene mercury compounds, which interact with different aromatic molecules, including derivatives of (4-Fluoro-1,2-phenylene)dimethanol, to form complexes with unique luminescent characteristics (Haneline et al., 2002).

Material Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of materials involving (4-Fluoro-1,2-phenylene)dimethanol. For example, research on the synthesis of poly(arylene ether)s using 4-fluoro-3-trifluoromethyl phenyl boronic acid, which is structurally related to (4-Fluoro-1,2-phenylene)dimethanol, demonstrated the production of polymers with high glass-transition temperatures and good solubility in organic solvents (Huang et al., 2007).

Fluorination of Polymers

Direct fluorination of polymers, including those related to (4-Fluoro-1,2-phenylene)dimethanol, has been researched to enhance commercial properties of polymer articles. This includes improvements in barrier properties, gas separation properties, and mechanical properties of polymer-based composite materials (Kharitonov, 2008).

Applications in OLEDs

Derivatives of (4-Fluoro-1,2-phenylene)dimethanol have been investigated for their use in organic light-emitting diodes (OLEDs). For instance, certain oligo(arylenevinylene) derivatives showed high fluorescence and were effective as blue emitters in OLED devices, indicating the potential of (4-Fluoro-1,2-phenylene)dimethanol derivatives in the development of advanced OLED materials (Li et al., 2007).

properties

IUPAC Name

[4-fluoro-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSOAXRVHARBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323087
Record name (4-Fluoro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-1,2-phenylene)dimethanol

CAS RN

62558-08-1
Record name 62558-08-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Fluoro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
ACA D'Hollander, NJ Westwood - Tetrahedron, 2018 - Elsevier
One approach for the synthesis of isoindolinones, a privileged bioactive heterocyclic core structure, involves a condensation reaction of o-phthaldialdehydes with a suitable nitrogen-…
Number of citations: 13 www.sciencedirect.com

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